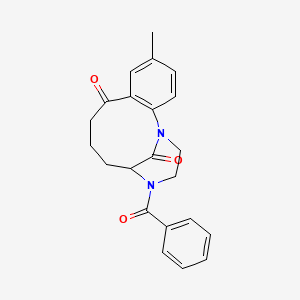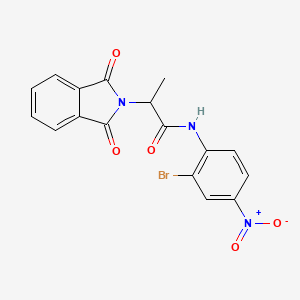![molecular formula C20H20N2O3 B5247271 (4Z)-1-(4-methylphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5247271.png)
(4Z)-1-(4-methylphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(4-methylphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione: is a synthetic organic compound belonging to the pyrazolidine-3,5-dione family. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with a 4-methylphenyl group and a 2-propoxyphenylmethylidene group. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-1-(4-methylphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with 2-propoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazolidine ring. The final step involves the cyclization of the intermediate to yield the desired compound under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the compound can occur at the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry for their potential therapeutic properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress and inflammation.
Medicine: The compound’s derivatives are explored for their potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-methylphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, including those involved in inflammation and oxidative stress. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
- (4Z)-1-(4-chlorophenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(4-methoxyphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(4-nitrophenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione
Comparison:
- Uniqueness: The presence of the 4-methylphenyl group in (4Z)-1-(4-methylphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets.
- Chemical Properties: Similar compounds with different substituents on the phenyl ring exhibit variations in their chemical reactivity and biological activity, highlighting the importance of the specific substituents in determining the compound’s properties.
Properties
IUPAC Name |
(4Z)-1-(4-methylphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-12-25-18-7-5-4-6-15(18)13-17-19(23)21-22(20(17)24)16-10-8-14(2)9-11-16/h4-11,13H,3,12H2,1-2H3,(H,21,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRFOVAQMBXFNL-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5247195.png)
![4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5247208.png)
![4-[[6-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B5247215.png)
![2,3-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5247222.png)

![4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B5247232.png)
![ethyl 4-benzyl-1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5247240.png)
![N-[1-(4-fluorophenyl)-2-phenylethyl]-N-phenyl-2-furamide](/img/structure/B5247246.png)
![N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]thiophene-2-carboxamide](/img/structure/B5247249.png)
![5-(4-propan-2-ylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5247252.png)
![1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5247265.png)

![[1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene](/img/structure/B5247278.png)
![ethyl 4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1-piperazinecarboxylate](/img/structure/B5247283.png)
